molecular formula C9H15IO3 B14396300 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne CAS No. 89635-87-0

3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne

Cat. No.: B14396300
CAS No.: 89635-87-0
M. Wt: 298.12 g/mol
InChI Key: OSHDYUMAOLYGRK-UHFFFAOYSA-N
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Description

3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom attached to a prop-1-yne group, which is further connected to a chain of ethoxyethoxy groups. It is a colorless liquid that is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide to form 3-[2-(2-Ethoxyethoxy)ethoxy]-1-propyne. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is unique due to the presence of the iodine atom and the triple bond, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound.

Properties

CAS No.

89635-87-0

Molecular Formula

C9H15IO3

Molecular Weight

298.12 g/mol

IUPAC Name

3-[2-(2-ethoxyethoxy)ethoxy]-1-iodoprop-1-yne

InChI

InChI=1S/C9H15IO3/c1-2-11-6-7-13-9-8-12-5-3-4-10/h2,5-9H2,1H3

InChI Key

OSHDYUMAOLYGRK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCC#CI

Origin of Product

United States

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